molecular formula C7H14O2 B1336519 (2S)-2-methylhexanoic acid CAS No. 49642-51-5

(2S)-2-methylhexanoic acid

Cat. No.: B1336519
CAS No.: 49642-51-5
M. Wt: 130.18 g/mol
InChI Key: CVKMFSAVYPAZTQ-LURJTMIESA-N
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Description

(2S)-2-Methylhexanoic acid is a chiral carboxylic acid with the molecular formula C7H14O2 It is characterized by the presence of a methyl group attached to the second carbon of a hexanoic acid chain, with the configuration of the chiral center being in the S-configuration

Biochemical Analysis

Biochemical Properties

(2S)-2-Methylhexanoic acid, like other fatty acids, participates in various biochemical reactions. It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by enzymes such as fatty acid synthase and fatty acid desaturase. The nature of these interactions often involves the carboxyl group of the fatty acid, which can form covalent bonds with enzymes or other molecules during metabolic reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by participating in the synthesis of complex lipids, which are crucial components of cell membranes. It may also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, fatty acids can modulate the activity of certain transcription factors, thereby influencing gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It can bind to proteins and enzymes, potentially influencing their activity. For example, it can act as a substrate for enzymes involved in lipid metabolism, leading to the production of complex lipids or energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the stability of the compound, its degradation over time, and its long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with threshold effects observed at certain dosages. High doses of the compound could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized through β-oxidation, a process that breaks down fatty acids to produce energy. This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to fatty acid-binding proteins, which facilitate its transport across the cell membrane. The compound’s distribution within cells and tissues can be influenced by various factors, including its binding to proteins and its solubility in cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. As a fatty acid, it is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be incorporated into complex lipids found in cell membranes. The compound’s localization can be influenced by various factors, including its transport by fatty acid-binding proteins and its incorporation into complex lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-Methylhexanoic acid can be synthesized through several methods, including:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.

    Resolution of Racemic Mixtures: Separating the enantiomers of 2-methylhexanoic acid using chiral chromatography or crystallization techniques.

Industrial Production Methods: Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common methods employed to produce this compound on a larger scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized products, such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., Br2), nucleophiles (e.g., NH3).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amines.

Scientific Research Applications

(2S)-2-Methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    (2R)-2-Methylhexanoic Acid: The enantiomer of (2S)-2-methylhexanoic acid, differing in the configuration of the chiral center.

    Hexanoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.

    2-Methylbutanoic Acid: A shorter chain analog with similar structural features but different chain length.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMFSAVYPAZTQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426454
Record name (2S)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49642-51-5
Record name (2S)-2-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methylhexanoic acid >90%ee
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Escherichia coli MR-2103 (FERM BP-3835) was seeded on 50 ml of LB medium (1% polypeptone, 0.5% yeast extract, 0.5% NaCl) containing 50 μg/ml ampicillin and cultured at 37° C. for 20 hours under shaking. After the completion of the cultivation, the culture solution was centrifuged. The total volume of the cells harvested were washed with ion-exchanged water and then suspended in 50 ml of 50 mM phosphate buffer (pH 7.0). To this cell suspension, 5 g of racemic methyl α-methylhexanoate was added and reacted at 30° C. for 20 hours. During the reaction, the pH of the reaction solution was adjusted at 7.0 using in NaOH aqueous solution. After the completion of the reaction, cells were removed by centrifugation and unreacted methyl α-methylhexanoate was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.9 g of optically active methyl α-methylhexanoate. The specific rotation of this optically active methyl α-methylhexanoate was measured and found to be [α]25 D =+16.3. Then, after the pH of the aqueous layer was lowered to 2.0 with dilute sulfuric acid, the acid in the aqueous layer was extracted with ethyl acetate. The organic layer was dehydrated by adding thereto anhydrous sodium sulfate and the solvent was removed by evaporation. The organic layer was further distilled and purified to thereby obtain 1.3 g of optically active α-methylhexanoic acid. The specific rotation of this sample was measured and found to be [α]25 D =-16.3.
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Synthesis routes and methods II

Procedure details

A mixture of 40 g of p-toluenesulfonic acid monohydrate and 313 g of diethyl butylmethylmalonate was heated to 125°-135° C. in a flask equipped with a distillation column packed with Raschig rings. After 15 minutes, ethanol began to reflux in the distillation head. Ethanol was distilled as it formed and the pot temperature was maintained at 120°-126° C. by periodic addition of water to the pot. After 22 hours, the distillation of ethanol had ceased. The mixture then was cooled and treated with 70 ml of water. The layers were separated to afford 159.2 g (90.6% yield) of 2-methylhexanoic acid (99.8% pure by VPC).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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